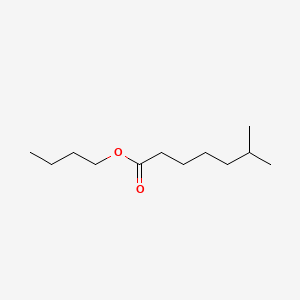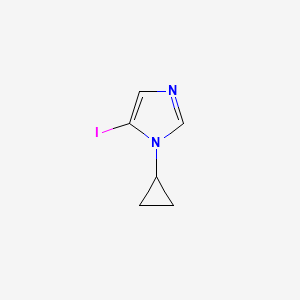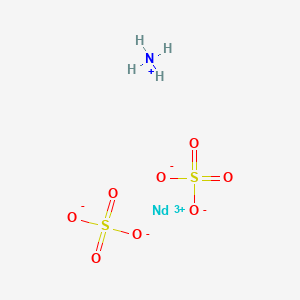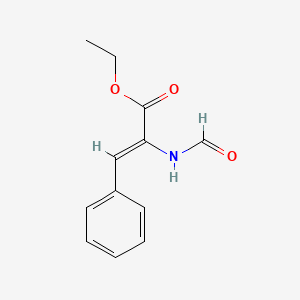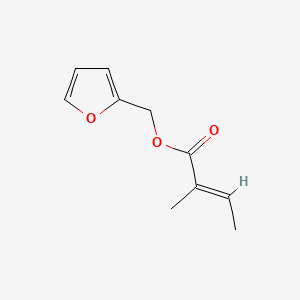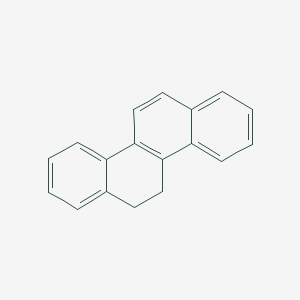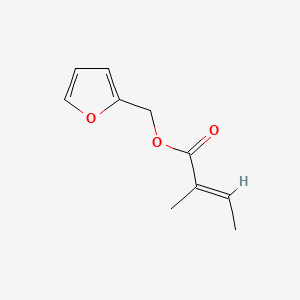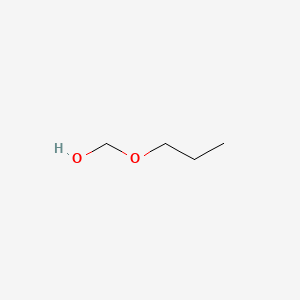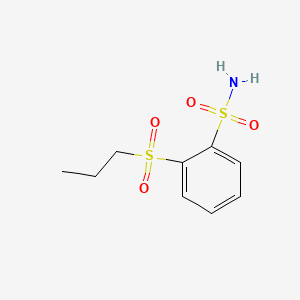
o-(Propylsulphonyl)benzenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(Propylsulphonyl)benzenesulphonamide: is an organic compound with the molecular formula C9H13NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of a propylsulfonyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-(Propylsulphonyl)benzenesulphonamide typically involves the sulfonation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: o-(Propylsulphonyl)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonamides.
科学的研究の応用
Chemistry: o-(Propylsulphonyl)benzenesulphonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes .
Medicine: The compound’s ability to inhibit enzymes makes it a candidate for the development of new drugs, particularly for the treatment of diseases such as cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of o-(Propylsulphonyl)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase is achieved through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Benzenesulfonamide: The parent compound, lacking the propylsulfonyl group.
p-Toluenesulfonamide: A similar compound with a methyl group instead of a propyl group.
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Uniqueness: o-(Propylsulphonyl)benzenesulphonamide is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
特性
CAS番号 |
79792-96-4 |
|---|---|
分子式 |
C9H13NO4S2 |
分子量 |
263.3 g/mol |
IUPAC名 |
2-propylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) |
InChIキー |
IVWZZQBPALNKLG-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


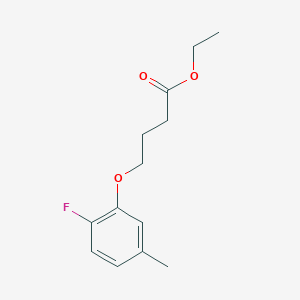

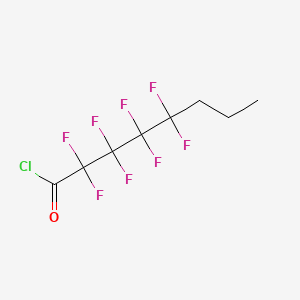
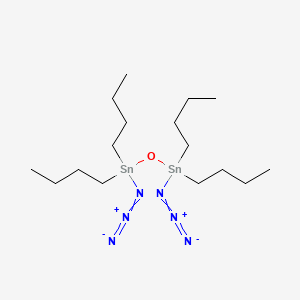
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
